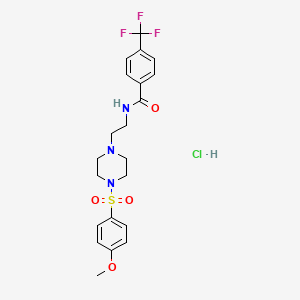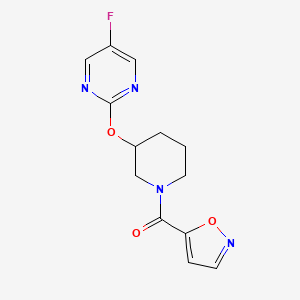![molecular formula C18H18N4O3 B2739680 N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE CAS No. 1396854-94-6](/img/structure/B2739680.png)
N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic approach. The final step involves the coupling of the furan-2-carboxamide moiety to the cyclohexyl-oxadiazole intermediate under mild conditions, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the heterocyclic ring structure.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but with different nitrogen positioning and properties.
Uniqueness
N-{1-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a pyridine ring, an oxadiazole ring, and a furan ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(14-7-5-11-24-14)21-18(8-2-1-3-9-18)17-20-15(22-25-17)13-6-4-10-19-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDMIJDLDFUTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2739598.png)
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)
![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![4-(DIMETHYLSULFAMOYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2739601.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2739606.png)
![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2739611.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2739617.png)
![1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2739620.png)
